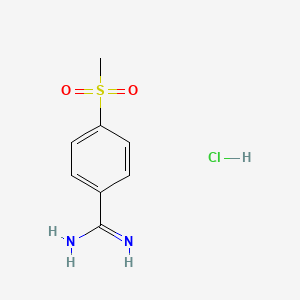

4-Methanesulfonyl-benzamidine hydrochloride

カタログ番号 B1360375

CAS番号:

5434-06-0

分子量: 234.7 g/mol

InChIキー: NWSUEGIXYXLCIR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Molecular Structure Analysis

The molecular structure of 4-Methanesulfonyl-benzamidine hydrochloride consists of 23 bonds in total, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 1 sulfone .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methanesulfonyl-benzamidine hydrochloride are not detailed in the search results, it’s known that its synthesis involves the reaction of 4-aminobenzamidine with methanesulfonyl chloride.Physical And Chemical Properties Analysis

4-Methanesulfonyl-benzamidine hydrochloride is a solid substance . It has a molecular weight of 234.7 g/mol . It should be stored in a cool, dry place away from sources of heat or ignition .科学的研究の応用

Synthesis and Selective Inhibition

- 4-Methanesulfonyl-benzamidine hydrochloride is involved in the synthesis of specific Na+/H+ exchange inhibitors like cariporide mesilate and HOE 694, which are significant in cardiac ischemia research and physiological studies (Weichert et al., 1997).

DNA Damage Induction in Cancer Research

- This compound plays a role in cancer research, particularly in studying the induction of limited DNA damage by antitumor agents, as shown in the research on Cain's acridine (Furlong et al., 1978).

Hepatic Neoplastic Lesions Studies

- It is used in investigations related to the induction of hepatic neoplastic lesions in mice, contributing to a better understanding of liver cancer and its causes (Tsuda et al., 1979).

Physicochemical Characterization

- Studies focus on its physicochemical properties, including stability, solubility, and dissolution, which are crucial in the development of new pharmaceutical formulations (Dubost et al., 1996).

Rearrangement in Organic Chemistry

- The compound is involved in novel base-catalyzed rearrangements to produce important intermediates for other pharmaceuticals, like anticonvulsant drugs (Arava et al., 2007).

Molecular Structure and Crystallography

- Research on its molecular structure and crystallography provides insights into the development of biologically active sulfonamides and their potential medical applications (Remko et al., 2010).

Safety And Hazards

特性

IUPAC Name |

4-methylsulfonylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSUEGIXYXLCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202712 | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-benzamidine hydrochloride | |

CAS RN |

5434-06-0 | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5434-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Methylsulfonylbenzamidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX7Q989AYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)